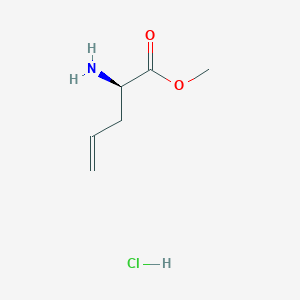

(R)-Methyl 2-aminopent-4-enoate hydrochloride

Übersicht

Beschreibung

(R)-Methyl 2-aminopent-4-enoate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-Methyl 2-aminopent-4-enoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₅H₉ClN₂O₂

- Molecular Weight : 162.59 g/mol

- CAS Number : 90600-20-7

Biological Activity

This compound exhibits several biological activities, primarily related to its role as an intermediate in the synthesis of various pharmacologically active compounds. The compound's structure allows for diverse modifications, enhancing its utility in drug development.

The compound acts as a precursor for the synthesis of amino acids and other biologically active molecules. Its enamine structure is crucial for its reactivity, allowing it to participate in various chemical transformations that yield compounds with enhanced biological activity.

Inhibition Studies

Recent studies have indicated that this compound can inhibit specific proteases, which are essential for the survival of certain pathogens. For instance, it has been shown to affect the activity of cysteine proteases involved in the life cycle of Plasmodium falciparum, the malaria-causing parasite. The compound's analogs have demonstrated potent inhibitory effects against these enzymes, suggesting a potential pathway for antimalarial drug development .

Structure-Activity Relationship (SAR)

The stereochemistry of this compound is significant in determining its biological activity. Research has shown that modifications to the methyl and amino groups can lead to variations in potency against target enzymes. For example, altering substituents on the amino group has been linked to improved binding affinities and inhibitory effects .

Case Studies

Wissenschaftliche Forschungsanwendungen

Chemistry

(R)-Methyl 2-aminopent-4-enoate hydrochloride serves as a versatile building block in organic synthesis. Its unique enamine structure allows for various transformations, making it valuable in the development of more complex molecules.

Table 1: Synthetic Applications

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| N-Acylation | Proline derivatives | 81% | |

| Alkylative Esterification | Ester derivatives | 86% | |

| Lactam Cyclization | Lactam compounds | 99% |

Biology

In biological research, this compound has been studied for its role in metabolic pathways and enzyme interactions. It acts as a precursor for various amino acids and has implications in the synthesis of bioactive compounds.

Case Study: Metabolic Pathways

A study demonstrated that (R)-Methyl 2-aminopent-4-enoate can be converted into vinylglycine, which supports the growth of auxotrophic strains of E. coli. This conversion highlights its potential as a nutrient source in metabolic engineering applications .

Medicine

The compound has potential therapeutic applications due to its ability to inhibit glutamate decarboxylase (GAD), an enzyme involved in neurotransmitter synthesis. This inhibition can lead to decreased levels of gamma-aminobutyric acid (GABA), which is significant for understanding neurological disorders.

Table 2: Pharmacological Insights

| Target Enzyme | Effect | Implication |

|---|---|---|

| Glutamate Decarboxylase (GAD) | Inhibition | Potential treatment for epilepsy and anxiety disorders |

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives in pharmaceutical applications .

Amide Bond Formation

The primary amine participates in nucleophilic acyl substitution, enabling peptide coupling. This is exploited in synthesizing peptidomimetics and macrocycles .

Example Reaction:

(R)-Methyl 2-aminopent-4-enoate hydrochloride + Boc-L-Ala → (S,S)-Methyl N-(Boc)alaninyl-2-aminopent-4-enoate

| Reagents | Conditions | Yield |

|---|---|---|

| HATU, DIEA, DCM | RT, 16h | 65% |

Key Data:

Alkene Functionalization

The terminal double bond participates in cycloadditions and catalytic transformations, enabling ring-forming reactions .

Hydrogenation

Catalytic hydrogenation saturates the alkene to form (R)-methyl 2-aminopentanoate hydrochloride:

| Catalyst | Conditions | Yield |

|---|---|---|

| Raney Ni (H₂, 1 atm) | MeOH, 25°C, 2h | 92% |

Application: Used to stabilize the molecule for biological assays .

Cross-Coupling Reactions

The alkene undergoes palladium-catalyzed cross-coupling with organozinc reagents (Negishi coupling) :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Pd₂(dba)₃, Zn(0), THF | –78°C → RT, 2h | (R)-Methyl 2-allyl-2-aminopent-4-enoate | 73% |

Mechanistic Insight: Zinc insertion precedes transmetalation with palladium .

Cyclization Reactions

Intramolecular reactions form nitrogen-containing heterocycles, critical for alkaloid synthesis .

Example: Acid-catalyzed cyclization yields pyrrolizidinone derivatives:

text(R)-Methyl 2-aminopent-4-enoate → (3R,5R)-Pyrrolizidin-1-one-3-carboxylate

| Conditions | Catalyst | Yield |

|---|---|---|

| TFA, DCM | 0°C → RT, 6h | 68% |

Key Features:

Salt Metathesis

The hydrochloride counterion can be exchanged via ion-exchange resins:

| Resin | Eluent | Product | Purity |

|---|---|---|---|

| Amberlite IRA-400 (OH⁻) | H₂O/MeOH | (R)-Methyl 2-aminopent-4-enoate | >95% |

Utility: Freebase generation for further functionalization .

Stability and Side Reactions

Eigenschaften

IUPAC Name |

methyl (2R)-2-aminopent-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNAMFLUXPVNV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466068 | |

| Record name | (R)-Methyl 2-aminopent-4-enoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217440-34-1 | |

| Record name | (R)-Methyl 2-aminopent-4-enoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.